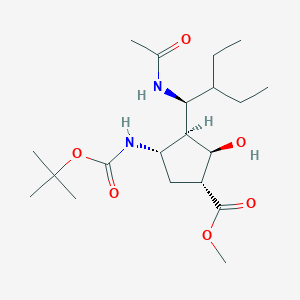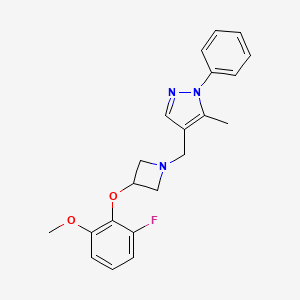![molecular formula C16H16N2O3S B15132483 [1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl-: is a complex organic compound with a unique structure that combines biphenyl, sulfonamide, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl- typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where the biphenyl compound is treated with a sulfonating agent such as chlorosulfonic acid.
Formylation: The formyl group is added using a Vilsmeier-Haack reaction, where the sulfonamide derivative is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Dimethylamino Methylene Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
[1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl-: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein interactions and enzyme activities.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the biphenyl core can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-2-sulfonamide: Lacks the formyl and dimethylamino methylene groups, making it less versatile in chemical reactions.
[1,1’-Biphenyl]-4-formyl-: Lacks the sulfonamide and dimethylamino methylene groups, limiting its applications in medicinal chemistry.
[1,1’-Biphenyl]-2-sulfonamide, N-methyl-: Similar but with a simpler structure, potentially leading to different reactivity and applications.
Uniqueness: : [1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl- stands out due to its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C16H16N2O3S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N'-[2-(4-formylphenyl)phenyl]sulfonyl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H16N2O3S/c1-18(2)12-17-22(20,21)16-6-4-3-5-15(16)14-9-7-13(11-19)8-10-14/h3-12H,1-2H3/b17-12+ |
InChI Key |
RLXZEUBVUJPYHD-SFQUDFHCSA-N |
Isomeric SMILES |
CN(C)/C=N/S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


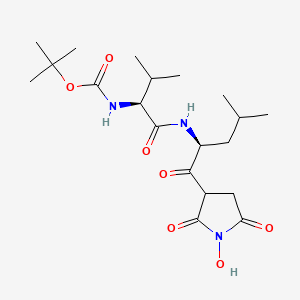
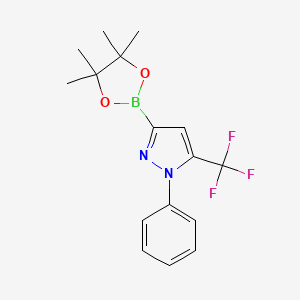
![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
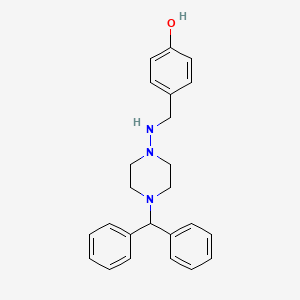
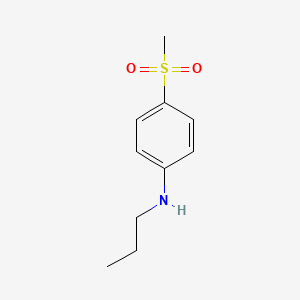
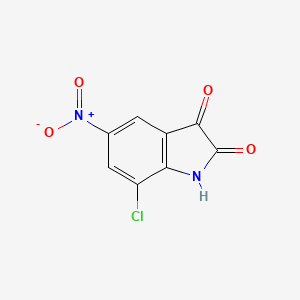
![7-Methylenebicyclo[3.3.1]nonan-3-amine](/img/structure/B15132438.png)
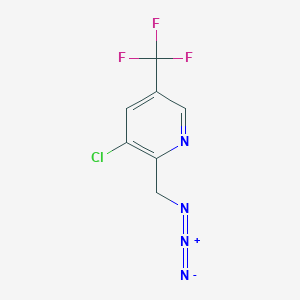
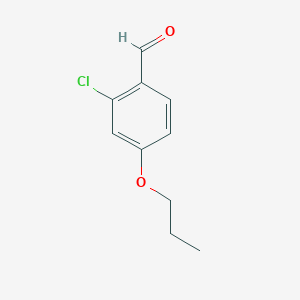
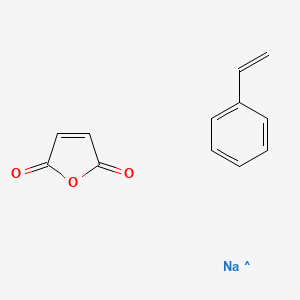
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,22R,25S,31S,34S,37S,40S,43S,46S,49S,52R,55S,58S,61S,64R,67S,70S,73S,79S,85R,92R)-55,58-bis(4-aminobutyl)-85-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-13-(2-amino-2-oxoethyl)-43-(3-amino-3-oxopropyl)-31-[(2S)-butan-2-yl]-25,34,49,61,67-pentakis(3-carbamimidamidopropyl)-40-(2-carboxyethyl)-10,73-bis[(1R)-1-hydroxyethyl]-46-(hydroxymethyl)-7,37,79-tris[(4-hydroxyphenyl)methyl]-4,70-dimethyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,90-octacosaoxo-87,88,94,95,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,91-octacosazatetracyclo[50.37.7.422,64.016,20]hectane-92-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15132470.png)
